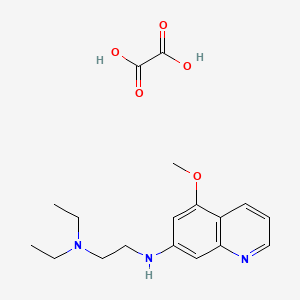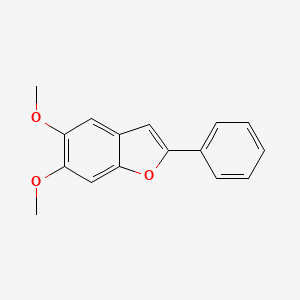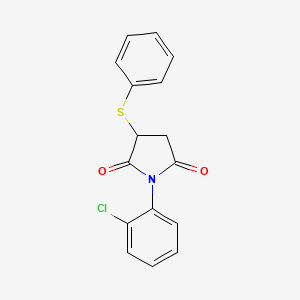
1-(2-Chlorophenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(phenylthio)pyrrolidine-2,5-dione is a chemical compound known for its unique structure and properties It features a pyrrolidine-2,5-dione core substituted with a 2-chlorophenyl group and a phenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(phenylthio)pyrrolidine-2,5-dione typically involves the reaction of 2-chlorobenzoyl chloride with phenylthiourea, followed by cyclization. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine. The process may require controlled temperatures and specific reaction times to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and adjusting reaction parameters can enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorophenyl)-3-(phenylthio)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-(phenylthio)pyrrolidine-2,5-dione has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-(phenylthio)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(4-Amino-2-chlorophenyl)pyrrolidine-2,5-dione
- 1-(2-Chlorophenyl)-3-(methylthio)pyrrolidine-2,5-dione
- 1-(2-Chlorophenyl)-3-(ethylthio)pyrrolidine-2,5-dione
Comparison: Compared to its analogs, 1-(2-Chlorophenyl)-3-(phenylthio)pyrrolidine-2,5-dione is unique due to the presence of the phenylthio group, which can influence its reactivity and biological activity. The substitution pattern on the pyrrolidine-2,5-dione core can significantly impact the compound’s chemical properties and potential applications. For instance, the phenylthio group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Propiedades
Número CAS |
128535-08-0 |
|---|---|
Fórmula molecular |
C16H12ClNO2S |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-phenylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H12ClNO2S/c17-12-8-4-5-9-13(12)18-15(19)10-14(16(18)20)21-11-6-2-1-3-7-11/h1-9,14H,10H2 |
Clave InChI |
IBIAWAFAQCMOHX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12885973.png)

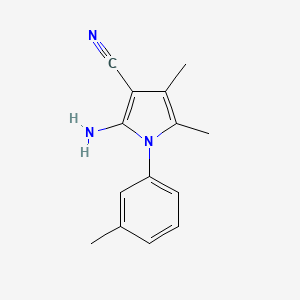
![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)
![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)



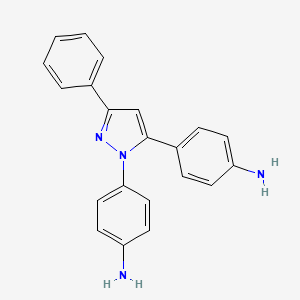
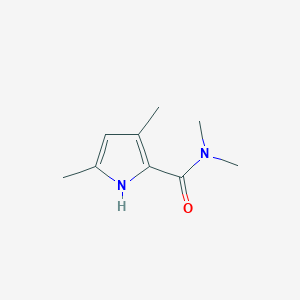
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
